Product packaging for 2-(Ethenyloxy)butane(Cat. No.:CAS No. 1888-85-3)

2-(Ethenyloxy)butane

Cat. No.: B13853967
CAS No.: 1888-85-3
M. Wt: 100.16 g/mol
InChI Key: PIUJWWBOMGMSAY-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)butane, more commonly known as n-Butyl Vinyl Ether (BVE) or Vinyl n-butyl ether, is a clear, highly flammable liquid with the molecular formula C6H12O and a CAS Registry Number of 111-34-2 . This compound is an industrially significant monomer and chemical building block. Its molecular structure, featuring a vinyl group attached to a butyloxy group, makes it highly reactive in addition reactions and polymerizations. It is primarily valued in research and industrial chemistry for the synthesis of polymers and copolymers, where it acts as a reactive diluent and can impart flexibility to resulting materials. Its mechanism of action often involves cationic polymerization or serving as an intermediate in organic synthesis through reactions that exploit its electron-rich double bond . n-Butyl Vinyl Ether has a boiling point of approximately 94 °C, a flash point of -9 °C, and a density of 0.7888 g/cm³ at 20 °C . It is slightly soluble in water but miscible with many organic solvents . Researchers must handle it with extreme care due to its high flammability, potential to form explosive peroxides upon exposure to air, and ability to cause skin irritation and allergic reactions . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use . Proper storage conditions (cool, well-ventilated) in a tightly closed container and the use of non-sparking tools are mandatory for safe handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B13853967 2-(Ethenyloxy)butane CAS No. 1888-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1888-85-3

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-ethenoxybutane

InChI

InChI=1S/C6H12O/c1-4-6(3)7-5-2/h5-6H,2,4H2,1,3H3

InChI Key

PIUJWWBOMGMSAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC=C

Related CAS

28853-85-2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethenyloxy Butane and Analogues

Dehydrative Etherification Approaches for Unsymmetrical Ether Synthesis

Direct dehydrative etherification of two different alcohols offers an atom-economical route to unsymmetrical ethers. researchgate.net This section explores catalytic systems designed to facilitate this transformation efficiently and selectively.

Ruthenium-Catalyzed Dehydration of Alcohols

Ruthenium complexes have emerged as powerful catalysts for the selective synthesis of unsymmetrical ethers from two different alcohols. researchgate.net A notable example is the cationic ruthenium-hydride complex, [(C6H6)(PCy3)(CO)RuH]+BF4–, which demonstrates broad substrate scope and tolerance for various functional groups. researchgate.net This catalytic system avoids the need for reactive reagents or protecting groups, making it a more direct and environmentally benign approach. researchgate.net

The proposed mechanism for ruthenium-catalyzed dehydrogenation of alcohols often involves the formation of a ruthenium alkoxide intermediate, followed by β-hydride elimination to produce a carbonyl compound and a ruthenium hydride species. fairfield.edu In the context of etherification, the ruthenium hydride can then react with a second alcohol molecule. While the precise mechanism for the cross-etherification to form unsymmetrical ethers is complex, it highlights the versatility of ruthenium catalysts in activating alcohols for C-O bond formation. researchgate.netfairfield.edu Research in this area continues to focus on developing more active and selective ruthenium catalysts that can operate under milder conditions. nih.govrsc.org

Catalytic Systems Employing Heterogenized Homogeneous Acid Catalysts

To bridge the gap between the high activity and selectivity of homogeneous catalysts and the ease of separation and recyclability of heterogeneous catalysts, "heterogenized" homogeneous acid catalysts have been developed. researchgate.netescholarship.org This approach involves immobilizing a homogeneous catalyst onto a solid support. For the synthesis of unsymmetrical ethers, this strategy offers a promising alternative to traditional methods. researchgate.net

One area of significant progress is the use of supported bimetallic catalysts. For instance, a platinum–molybdenum catalyst supported on zirconium oxide (Pt–Mo/ZrO2) has been shown to be highly effective for the selective hydrodeoxygenation (HDO) of esters to unsymmetrical ethers under mild conditions (0.5 MPa H2 at 100 °C). acs.orgnih.gov This system demonstrates cooperative catalysis between the platinum nanoparticles and molybdenum oxide species. acs.orgnih.gov While this method starts from esters rather than alcohols, it represents a significant advancement in the sustainable production of unsymmetrical ethers. acs.orgnih.gov

Catalyst SystemStarting MaterialsProduct TypeKey Features
[(C6H6)(PCy3)(CO)RuH]+BF4–Two different alcoholsUnsymmetrical ethersBroad substrate scope, no protecting groups needed researchgate.net
Pt–Mo/ZrO2Esters and H2Unsymmetrical ethersHeterogeneous, mild conditions, high selectivity acs.orgnih.gov

Radical Chemistry Applications in Ether Bond Formation

Radical chemistry provides a powerful and alternative approach to the formation of ether linkages, particularly for sterically hindered ethers that are challenging to synthesize using traditional nucleophilic substitution methods. kanazawa-u.ac.jp

Generation of Carbon Radicals from Acetal (B89532) Precursors

A novel strategy for ether synthesis involves the generation of carbon radicals from acetal precursors. kanazawa-u.ac.jp Researchers have demonstrated that a readily accessible and inexpensive titanium reagent can facilitate the synthesis of sterically hindered ethers from acetals. kanazawa-u.ac.jp This method expands the toolkit for ether synthesis beyond the long-standing reliance on nucleophilic substitution. kanazawa-u.ac.jp The process involves the homolytic cleavage of a C–O bond in the acetal, a departure from the classical heterolytic cleavage that forms a carbocation. kanazawa-u.ac.jp This approach has been successfully applied to produce a wide range of ethers from challenging starting materials. kanazawa-u.ac.jp

Sunlight-induced carbon-carbon bond formation reactions have also been achieved through the addition of radicals generated from alcohols, ethers, and acetals to olefins using di-tert-butyl peroxide (DTBP). researchgate.net This highlights the potential of generating radicals from various oxygen-containing precursors for bond-forming reactions.

Mechanistic Studies of Radical Ether Synthesis

Mechanistic studies are crucial for understanding and optimizing radical-based ether syntheses. In the titanium-mediated synthesis from acetals, the key step is the homolytic cleavage of the acetal C–O bond, where the titanium reagent and the C–O bond each contribute one electron, resulting in an unpaired electron on the carbon atom. kanazawa-u.ac.jp This carbon-centered radical can then participate in subsequent bond-forming reactions to yield the ether product.

In other systems, such as cobalt-catalyzed reactions for the synthesis of cyclic enol ethers, the mechanism is proposed to involve cobalt(III)-carbene radical intermediates. acs.org These intermediates can undergo intramolecular hydrogen atom transfer (HAT) followed by a radical rebound step to form the C–O bond. acs.org Density functional theory (DFT) calculations and spin trapping experiments have been used to support these proposed mechanisms. acs.org

The study of radical ions as reactive intermediates also offers new avenues for synthesis. Enol ether radical cations, for instance, can be generated and controlled to participate in cycloaddition reactions, demonstrating the tunable reactivity of these species. researchgate.net

Metal-Mediated and Organometallic Synthetic Routes

A diverse array of metal-mediated and organometallic reactions have been developed for the synthesis of ethers, including analogues of 2-(ethenyloxy)butane. These methods often offer high efficiency and selectivity under mild conditions.

Transition metal catalysts, including those based on copper, rhodium, and iridium, have been extensively studied for C-O bond formation. gla.ac.ukacs.org For example, copper catalysts can promote the addition of amines to alkynylphosphonates to form enamines, which are structurally related to enol ethers. acs.org Rhodium-catalyzed intramolecular hydroacylation of alkenals is a well-established method for constructing cyclic ethers. ucl.ac.uk The development of chiral ligands for these metal catalysts has also enabled the enantioselective synthesis of O-heterocycles. gla.ac.uk

Organometallic reagents, such as α-lithiated vinyl ethers, serve as key intermediates in the synthesis of more complex vinyl ether derivatives. researchgate.net The structures of these lithium compounds have been investigated using a combination of computational and NMR studies, revealing a preference for tetrameric aggregates. researchgate.net

Furthermore, metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been applied to the formation of C-O bonds. nptel.ac.in While traditionally used for C-C bond formation, reactions like the Buchwald-Hartwig amination have been adapted for ether synthesis. The mechanism of these reactions often involves the oxidative addition of a C-X bond to a low-valent metal center, followed by reaction with an alcohol and reductive elimination to form the ether.

The table below summarizes some of the metal-mediated approaches.

Metal/CatalystReaction TypeSubstrate ExamplesKey Features
CopperAddition to alkynes, Cross-couplingAlkynylphosphonates, Aryl halidesHigh selectivity, mild conditions acs.orgbeilstein-journals.org
RhodiumIntramolecular hydroacylation, HydrosilylationAlkenals, Oxo-hexenoatesTandem reactions, stereocontrol ucl.ac.uk
IridiumTandem oxonium ylide formation/ escholarship.orgkanazawa-u.ac.jp-sigmatropic rearrangementDiazoketonesMechanistic understanding for enantioselective synthesis gla.ac.uk
LithiumDeprotonation of vinyl ethersAlkyl vinyl ethersFormation of α-lithiated vinyl ether intermediates researchgate.net

Palladium-Catalyzed Approaches to Vinyl Ethers

Palladium catalysis has become a versatile tool in organic synthesis, and its application to the formation of vinyl ethers is a significant area of research. beilstein-journals.org While early methods for coupling aryl halides with alcohols were elusive, recent developments have established palladium-catalyzed pathways as effective for creating C-O bonds. beilstein-journals.orggoogle.com These methods are attractive due to their operational simplicity and tolerance of various functional groups. liv.ac.uk

One prominent strategy is the transfer vinylation of alcohols, where a vinyl group is transferred from a vinyl source, such as vinyl acetate (B1210297) or another vinyl ether, to an alcohol. thieme-connect.comnih.gov Palladium(II) complexes are effective catalysts for this process. For instance, while palladium(II) acetate can catalyze the vinylation, palladium(II) trifluoroacetate (B77799) has been shown to be a more active catalyst with a broader substrate scope, particularly for allylic alcohols. thieme-connect.com Another approach involves the palladium-catalyzed Heck reaction of aryl halides with electron-rich vinyl ethers. liv.ac.uk This method can suffer from a lack of regioselectivity, but optimized catalyst systems have been developed to overcome this issue. For example, a system combining Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in ethylene (B1197577) glycol facilitates highly regioselective α-arylation of vinyl ethers to produce precursors for alkyl aryl ketones. liv.ac.uk This system demonstrates remarkable efficiency, achieving high turnover numbers (TON) and turnover frequencies (TOF). liv.ac.uk

Palladium catalysis is also instrumental in preparing vinyl ether derivatives for further transformations. The palladium-catalyzed hydrostannation of acetylenic ethers, for example, produces vinyl stannanes that are valuable intermediates for cross-coupling reactions. nih.gov

Table 1: Performance of a Palladium-dppp Catalyst System in the Heck Reaction of an Aryl Bromide with a Vinyl Ether liv.ac.uk
Substrate-to-Catalyst (S/C) RatioReaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
1,000395950317
10,00012919,100758
500,0002475375,00015,625

Rhodium-Catalyzed Ring-Opening Coupling with Organometallic Reagents

Rhodium catalysts have enabled novel synthetic routes to functionalized alcohol derivatives through the ring-opening of cyclic ethers. A notable application is the rhodium-catalyzed ring-opening coupling of cyclic vinyl ethers, such as 2,3-dihydrofuran (B140613) and benzofuran, with various organometallic reagents. researcher.lifersc.org This reaction yields valuable products like homoallylic alcohols and stilbenoids. researcher.lifersc.org

The choice of the organometallic reagent is crucial and depends on the specific cyclic vinyl ether substrate. researcher.lifersc.org Researchers have proposed a plausible mechanism that involves different active organorhodium intermediates to account for this substrate dependency. researcher.lifersc.org This methodology provides a strategic way to construct complex acyclic structures from readily available cyclic precursors. While not a direct synthesis of this compound, this reaction produces analogues that share the core vinyl ether functionality attached to a more complex carbon chain, demonstrating the versatility of rhodium catalysis in this area. Other related rhodium-catalyzed reactions include the ring-opening of vinyl epoxides and vinyl cyclopropanes, further expanding the synthetic utility of these catalysts. nih.govacs.org

Table 2: Rhodium-Catalyzed Ring-Opening of Cyclic Vinyl Ethers researcher.lifersc.org
Cyclic Vinyl EtherOrganometallic ReagentProduct Type
2,3-DihydrofuranOrganoboron ReagentsHomoallylic Alcohols
BenzofuranOrganotin ReagentsStilbenoids

Iridium-Catalyzed Stereoselective Isomerization of Diallyl Ethers to Vinyl Ethers

Iridium catalysis offers a highly stereoselective method for synthesizing allyl (E)-vinyl ethers from unsymmetrical diallyl ethers. tandfonline.comtandfonline.com This transformation relies on the positional double-bond migration (isomerization) of one of the allyl groups. tandfonline.com The key to this methodology is the use of a cationic iridium(I) catalyst, which can be prepared in situ by treating a precursor like [Ir(cod)(PPh₂Me)₂]PF₆ with hydrogen. tandfonline.comtandfonline.com

This catalytic system is remarkably selective, preferentially isomerizing the less substituted allyl group within the diallyl ether molecule to an (E)-vinyl ether with high stereoselectivity (E/Z > 99:1). tandfonline.comtandfonline.com The resulting allyl vinyl ethers are valuable intermediates in organic synthesis, notably as substrates for stereoselective Claisen rearrangements to produce γ,δ-unsaturated aldehydes or ketones. tandfonline.compitt.edu While various transition metals, including ruthenium and nickel, can catalyze the isomerization of allyl ethers, cationic iridium complexes are particularly effective for achieving high (E)-selectivity. tandfonline.com

Table 3: Iridium-Catalyzed Isomerization of Unsymmetrical Diallyl Ethers tandfonline.comtandfonline.com
Diallyl Ether SubstrateProduct (Allyl (E)-Vinyl Ether)Yield (%)
Cinnamyl prenyl etherPrenyl (E)-cinnamyl ether95
Allyl cinnamyl ether(E)-Propenyl cinnamyl ether93
Allyl geranyl ether(E)-Propenyl geranyl ether91

Enzymatic and Biocatalytic Syntheses of Vinyl Ether Esters

Biocatalysis, particularly using enzymes, presents a powerful and sustainable alternative for synthesizing vinyl ether derivatives. A significant breakthrough is the direct, one-pot synthesis of vinyl ether esters from vinyl ether alcohols and carboxylic acids using an immobilized enzyme, Candida antarctica lipase (B570770) B (CalB). nih.govresearchgate.net This method is noteworthy because conventional synthesis is challenging due to the acid-lability of the vinyl ether group, which is prone to detrimental side reactions in the presence of carboxylic acids. nih.gov

The enzymatic process circumvents this issue because the esterification is kinetically favored, rapidly decreasing the acid concentration before unwanted side reactions can occur. nih.gov This biocatalytic approach is highly efficient, achieving conversions above 90% in less than an hour under mild conditions. researchgate.netdiva-portal.org The reaction is versatile, performing well across a broad temperature range (22–90 °C) and in various organic solvents, or even in bulk (solvent-free). nih.govresearchgate.net The ability to use carboxylic acids directly, including bio-based fatty acids, makes this a more sustainable route compared to methods requiring activated carboxylic acid derivatives. nih.govdiva-portal.org

Table 4: Enzymatic Synthesis of Vinyl Ether Esters using CalB nih.govresearchgate.net
Acyl Donor (Carboxylic Acid)Acyl Acceptor (Vinyl Ether Alcohol)Conversion (%)Reaction Time
10-Undecenoic acid6-Hydroxyhexyl vinyl ether>90%< 1 hour
10-Undecenoic acid1,4-Butanediol vinyl ether>90%< 1 hour

Sustainable and Green Chemistry Pathways for Vinyl Ether Production

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes, driven by both regulatory pressure and market demand for greener products. marketresearchintellect.com In the context of vinyl ether production, this trend manifests in the development of pathways that utilize renewable resources and employ benign reaction conditions, aligning with the principles of green chemistry. marketresearchintellect.comacs.org

Utilization of Bio-based Feedstocks and Enzymatic Catalysis

A cornerstone of green chemistry is the use of renewable feedstocks. acs.org Vinyl ethers and their polymers can be produced from bio-based resources, offering a sustainable alternative to petroleum-based materials. digitellinc.com For instance, monomers like isobutyl vinyl ether and the cyclic vinyl ether 2,3-dihydrofuran can be synthesized from isobutanol and 1,4-butanediol, respectively, which are accessible via the fermentation of biomass. digitellinc.com Furthermore, novel routes are being developed for the synthesis of simple vinyl ethers, such as vinyl methyl ether, from biomass-derived intermediates like ethylene glycol dimethyl ether. rsc.org

Enzymatic catalysis is a key enabling technology for green vinyl ether synthesis. acs.org As detailed in section 2.3.4, enzymes like CalB allow for the synthesis of vinyl ether esters under mild, solvent-free conditions with high efficiency and selectivity. nih.govresearchgate.net This process avoids harsh reagents and minimizes waste, representing a significant step towards sustainable chemical manufacturing. nih.gov The ability to use bio-based carboxylic acids, such as fatty acids from vegetable oils, further enhances the green credentials of this approach, allowing for the creation of partially bio-based vinyl ether esters. diva-portal.orgrsc.org This combination of renewable feedstocks and biocatalysis is central to developing a circular economy for polymeric materials derived from vinyl ethers. digitellinc.com

Environmentally Benign Emulsion Copolymerization Techniques

For the production of polymers containing vinyl ethers, the polymerization technique itself is a critical factor for sustainability. Traditional solution polymerization often requires large volumes of volatile organic compounds (VOCs), which pose environmental and health concerns. cjps.orgresearchgate.net Emulsion polymerization offers a greener alternative by using water as the dispersion medium, thereby eliminating VOC emissions. cjps.orgscirp.org

An important application of this technique is the synthesis of waterborne fluoroethylene vinyl ether (FEVE) copolymers, which are used in high-performance coatings. cjps.orgresearchgate.net Researchers have developed an environmentally friendly emulsification system for the copolymerization of chlorotrifluoroethylene (B8367) (CTFE) with various vinyl ethers. cjps.org This system, which can use a combination of non-fluorinated nonionic and ionic surfactants along with a macromolecular vinyl ether monomer, produces stable FEVE latexes without the need for organic solvents. cjps.org Free-radical emulsion polymerization is advantageous not only for its lack of VOCs but also because the water efficiently dissipates the heat from the exothermic reaction, allowing for better control and the production of high-molecular-weight polymers in a low-viscosity medium. scirp.org

Electrosynthesis of Vinyl Ethers

Electrosynthesis, or electrochemical synthesis, offers a unique approach to chemical transformations by using electricity to drive reactions. This method can provide high selectivity and functional group tolerance, often under mild conditions, making it an attractive strategy for the synthesis and functionalization of vinyl ethers like this compound. beilstein-journals.org The core of this technique involves the direct oxidation or reduction of substrates at an electrode surface to generate reactive intermediates, such as radical cations. cdnsciencepub.combeilstein-journals.org

In the context of vinyl ethers, anodic oxidation is a common strategy. The electrolysis of vinyl ethers in a solvent like methanol, using a platinum anode, can lead to the formation of radical cation intermediates. cdnsciencepub.com These highly reactive species can then undergo various subsequent reactions. For instance, research has shown that this process can yield 1,2-dimethoxylation products as well as tail-to-tail dimerization products, resulting in succindialdehyde acetals. cdnsciencepub.com The specific products formed can be influenced by the reaction conditions, including the choice of electrolyte and solvent.

Electrosynthesis has also been effectively utilized to initiate polymerization and cycloaddition reactions of vinyl ethers. beilstein-journals.orgresearchgate.net Anodic oxidation of aryl vinyl ethers in the presence of a dienophile can trigger a radical cation Diels-Alder reaction. beilstein-journals.org This type of reaction proceeds in a stepwise fashion, which is a relatively rare mechanism for this class of cycloadditions. beilstein-journals.org The process can be rendered catalytic, requiring only a small amount of electricity to initiate a radical cation chain process. beilstein-journals.org Furthermore, electrochemical methods can be used to control cationic polymerization of vinyl ethers, allowing for regulation over polymer initiation, propagation, and termination. researchgate.net

Table 1: Examples of Electrosynthetic Reactions of Vinyl Ethers

Reaction TypeSubstrateConditionsProductsYield/OutcomeCitation
Methoxylation/DimerizationVinyl EthersPlatinum anode, nickel cathode, methanol1,2-Dimethoxylation products and succindialdehyde acetals60–66% (methoxylation), 20–22% (dimerization) cdnsciencepub.com
Cationic PolymerizationVinyl EthersIonic liquid (BMIMBF4) initiator, electric fieldPolymerRate and conversion adjustable by field intensity and initiator concentration researchgate.net
Radical Cation Diels-AlderAryl Vinyl EtherAnodic oxidation, 2,3-dimethyl-1,3-butadiene, LiClO4/CH3NO2Diels-Alder adductExcellent yield beilstein-journals.org
Controlled Cationic PolymerizationVinyl EthersElectrochemical mediator, oxidizing currentPolymers with controlled molecular weight and dispersityTemporal control over polymer chain growth achieved researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods is crucial for synthesizing complex molecules with specific three-dimensional arrangements, which is particularly important in medicinal chemistry and materials science. For derivatives of this compound, several catalytic strategies have been developed to control the stereochemical outcome of reactions involving the vinyl ether moiety.

One significant application is in the synthesis of β-aminoketones. A three-component coupling reaction involving 1-(vinyloxy)butane (an alternative name for this compound), an N-protected acid, and an acyl succinimide (B58015) can produce β-aminoketones. rsc.org This reaction represents the aminoacylation of the vinyl ether. rsc.org While this specific reported method resulted in moderate to low yields, it highlights a pathway to functionalized derivatives. rsc.org More advanced methods focus on achieving high enantioselectivity. Trost and colleagues, for example, developed an enantioselective synthesis of both cyclic and acyclic β-aminoketones through Mannich reactions catalyzed by a Zn-ProPhenol complex. rsc.org

Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric addition of vinyl ethers to imines. acs.org For instance, the addition of 2-(vinyloxy)ethanol (B1195950) to imines, catalyzed by a chiral phosphoric acid, can produce α-amino acid derivatives with high enantioselectivity. acs.org This type of reaction transfers chirality to the α-carbon, enabling the enantioselective installation of an amino group. researchgate.net The predictable stereochemistry and broad scope make it a valuable tool for creating optically active building blocks from vinyl ether precursors. researchgate.net

Furthermore, transition metal catalysis provides another avenue for stereocontrolled transformations. A rhodium(I)-catalyzed tandem reaction involving a propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer has been used to synthesize functionalized (E,Z)-dienal compounds from vinyl ethers. google.com The stereochemistry of the resulting double bonds is controlled by the reaction mechanism, which involves a six-membered cyclic intermediate. google.com

Table 2: Stereoselective and Enantioselective Synthesis of Vinyl Ether Derivatives

Reaction TypeSubstrate(s)Catalyst/ReagentProduct TypeStereoselectivityCitation
Aminoacylation1-(Vinyloxy)butane, N-protected acid, Acyl succinimideCesium carbonateβ-AminoketoneNot specified as stereoselective rsc.org
Mannich ReactionUnsaturated ketones, N-carbamoyl iminesZn-ProPhenol complexCyclic or acyclic β-aminoketonesEnantioselective rsc.org
Addition to Imines2-(Vinyloxy)ethanol, IminesChiral Phosphoric Acidα-Amino acid derivativesAsymmetric acs.org
Tandem Rearrangement/Hydrogen Transfer1-Methoxy-4-(1-(vinyloxy)hept-2-yn-1-yl)benzeneRh(I) complex(E,Z)-DienalStereoselective (E,Z) google.com
beilstein-journals.orgresearchgate.net-Sigmatropic RearrangementAmides, SulfinamidesAcid catalystα-Amino amidesEnantioselective chirality transfer researchgate.net

Mechanistic Investigations of 2 Ethenyloxy Butane Reactivity and Transformation Pathways

Cationic Polymerization Mechanisms of Vinyl Ethers

Cationic polymerization is a form of chain-growth polymerization where the active center of the growing polymer chain is a carbocation. nii.ac.jpnih.gov This process is applicable to monomers with electron-rich double bonds, such as vinyl ethers, which can stabilize the resulting positive charge. wikipedia.orgnih.gov The polymerization is typically initiated by electrophiles, such as protonic acids or Lewis acids, which add to the monomer and create a carbocationic species. nii.ac.jpnih.gov This active species then propagates by successively adding more monomer units.

However, the high reactivity of the carbocationic propagating species also makes it prone to undesirable side reactions, namely chain transfer and termination. wikipedia.orgnih.gov Chain transfer involves the abstraction of a proton from the growing chain by a monomer, solvent, or counterion, leading to the termination of one chain and the initiation of another. wikipedia.org Termination can also occur through reaction with the counterion or other nucleophiles present in the system. wikipedia.org These events are often difficult to control and can result in polymers with low molecular weights and broad molecular weight distributions. nih.gov

To overcome these challenges, the concept of living cationic polymerization was developed. nih.govacs.org Living polymerization is a type of chain polymerization where termination and chain transfer reactions are essentially absent. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures. wikipedia.orgacs.org

Initiation and Propagation in Living Cationic Polymerization

Living cationic polymerization of vinyl ethers is characterized by a controlled initiation and propagation phase, which effectively minimizes or eliminates chain-transfer and termination reactions. wikipedia.org This control is typically achieved through an equilibrium between active, propagating carbocationic species and dormant, covalent species. wikipedia.org The exchange between these two states is designed to be much faster than the rate of propagation, ensuring that all polymer chains grow at a similar rate. wikipedia.org

Initiation is a critical step and is often accomplished using a binary system, for example, an alcohol in combination with a Lewis acid. wikipedia.org In such a system, the Lewis acid activates the alcohol, which then acts as a proton source to initiate polymerization. wikipedia.org The counterion formed is stabilized by the Lewis acid. wikipedia.org For instance, the polymerization of isobutyl vinyl ether (IBVE) has been successfully initiated using systems like an adduct of IBVE and hydrogen chloride (IBVE-HCl) in conjunction with a Lewis acid. spsj.or.jp

Propagation proceeds via the repeated addition of monomer units to the growing carbocationic chain end. wikipedia.org The stability of this propagating species is paramount for maintaining the living character of the polymerization. koreascience.kr

Lewis acids play a multifaceted role in the cationic polymerization of vinyl ethers. They function as co-initiators, activating a proton source (cationogen) to generate the initial carbocation. spsj.or.jpacs.org Furthermore, the Lewis acid interacts with the counterion, influencing its nucleophilicity and, consequently, the equilibrium between the active and dormant species. spsj.or.jp The choice of Lewis acid can significantly impact the controllability of the polymerization. For example, in the polymerization of isobutyl vinyl ether (IBVE), tin(IV) chloride (SnCl₄) has been shown to induce living polymerization even without stabilizing additives, whereas other Lewis acids like ethylaluminum dichloride (EtAlCl₂) or titanium tetrachloride (TiCl₄) led to uncontrolled polymerizations under similar conditions. spsj.or.jp This difference is attributed to the ability of SnCl₄ to form a more stable complex with the growing chain end. spsj.or.jp

Lewis AcidPolymerization Behavior of IBVEReference
SnCl₄Living polymerization with narrow MWD spsj.or.jp
EtAlCl₂Uncontrolled, rapid polymerization spsj.or.jp
TiCl₄Uncontrolled, rapid polymerization spsj.or.jp
FeCl₃Relatively narrow MWD at -78 °C spsj.or.jp
GaCl₃Relatively narrow MWD at -78 °C spsj.or.jp

Proton traps, such as 2,6-di-tert-butylpyridine, are often employed to scavenge stray protons that can indiscriminately initiate new polymer chains, leading to a loss of control over the molecular weight and its distribution. rsc.orgkyoto-u.ac.jp By neutralizing these errant protons, proton traps help to ensure that initiation occurs only from the intended initiator, thereby maintaining the living nature of the polymerization. kyoto-u.ac.jp The use of a proton trap has been shown to be crucial for achieving well-controlled cationic polymerization of certain vinyl ether monomers. rsc.org

In some systems, the vinyl ether monomer itself can act as a stabilizing agent for the propagating carbocation. spsj.or.jp This phenomenon, termed monomer-stabilized living cationic polymerization, is particularly relevant at lower temperatures where the interaction between the monomer and the growing chain end becomes more significant. spsj.or.jp The ether oxygen of the monomer can coordinate with the carbocation, delocalizing the positive charge and reducing its reactivity towards undesirable side reactions. spsj.or.jp This stabilization is often sufficient to achieve living polymerization without the need for external additives like Lewis bases. spsj.or.jp

For instance, the polymerization of isobutyl vinyl ether (IBVE) with an IBVE-HCl adduct and SnCl₄ in toluene (B28343) at -30 °C proceeds in a living fashion, with the monomer itself providing the necessary stabilization for the growing carbocation. spsj.or.jp The effectiveness of this stabilization is dependent on the electron density of the monomer. For example, 2-chloroethyl vinyl ether (CEVE), which has an electron-withdrawing chlorine atom, requires a lower temperature for living polymerization due to the reduced electron-donating ability of its ether oxygen. spsj.or.jp

Role of Lewis Acids and Proton Traps

Chain Transfer Processes and Their Mitigation

Chain transfer is a significant side reaction in cationic polymerization that can limit the molecular weight of the resulting polymer and broaden its molecular weight distribution. nih.gov It typically involves the abstraction of a β-proton from the growing carbocationic chain by a monomer, solvent, or counterion, resulting in a terminated polymer chain with a double bond at the end and the formation of a new cationic species that can initiate a new chain. wikipedia.org

Several strategies have been developed to mitigate chain transfer reactions. One of the most effective approaches is to conduct the polymerization at low temperatures. nih.govrsc.org Lowering the temperature reduces the rate of chain transfer reactions more significantly than the rate of propagation, thereby favoring the growth of long polymer chains. nih.gov

Another strategy involves the use of additives that can stabilize the propagating carbocation. As discussed earlier, Lewis bases or even the monomer itself can coordinate with the carbocation, reducing its reactivity and suppressing chain transfer. spsj.or.jp The concept of reversible addition-fragmentation chain transfer (RAFT) has also been adapted for cationic polymerization. acs.orgrsc.org In cationic RAFT, a chain transfer agent is employed to establish a dynamic equilibrium between propagating chains and dormant species, which helps to control the polymerization and minimize uncontrolled chain transfer events. acs.orgnih.gov This method allows for polymerization at higher temperatures than traditional living cationic polymerization. nih.gov

Stereocontrol in Cationic Polymerization of Vinyl Ethers

The stereochemistry, or tacticity, of a polymer has a profound impact on its physical and mechanical properties. nsf.gov In the context of poly(vinyl ether)s, achieving stereocontrol during cationic polymerization has been a long-standing challenge and an area of active research. nih.govacs.org The goal is to control the relative stereochemistry of the adjacent chiral centers formed during the polymerization of the vinyl ether monomer.

The first instance of producing stereoregular poly(vinyl ether)s was reported in the late 1940s by Schildknecht and co-workers, who used the Lewis acid BF₃·Et₂O at low temperatures. nih.govacs.org More recently, significant advancements have been made in achieving high levels of stereocontrol, particularly in producing isotactic polymers, where all the stereocenters have the same configuration. nih.govacs.org This has been accomplished through the design of sophisticated catalyst systems that can influence the facial selectivity of monomer addition to the growing polymer chain. nsf.gov

A groundbreaking approach to stereocontrol in cationic polymerization involves the use of chiral counteranions. nsf.govku.edu In this strategy, a chiral, non-racemic counteranion is paired with the propagating carbocation. nsf.gov This chiral counteranion creates a chiral environment around the active site, which biases the addition of the incoming monomer to one face of the carbocation, leading to a stereoregular polymer. nsf.gov

For example, chiral phosphoric acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have been used in conjunction with a Lewis acid like TiCl₄ to generate chiral counterions in situ. nih.govrsc.org This system has proven to be highly effective in the stereoselective cationic polymerization of various vinyl ethers, yielding isotactic polymers with a high degree of stereoregularity. rsc.orgnsf.gov The steric and electronic properties of the chiral ligand on the counteranion can be tuned to optimize the stereoselectivity of the polymerization. nih.govsemanticscholar.org

Catalyst System ComponentRoleOutcomeReference
Chiral Phosphoric Acid (e.g., BINOL-derived)Chiral LigandForms a chiral counteranion with the Lewis acidHigh isotacticity in the resulting polymer
TiCl₄Lewis AcidActivates the initiator and forms the counteranionFacilitates polymerization
TADDOLChiral LigandForms chiral titanium catalystsHigh isotacticity in poly(isobutyl vinyl ether)

Similarly, α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) molecules have been used as chiral ligands to create chiral titanium catalysts. nih.gov These catalysts, when used with an initiator like an iBVE-HCl adduct, have successfully produced highly isotactic poly(isobutyl vinyl ether). nih.gov The systematic variation of the ligand structure allows for the fine-tuning of the catalyst's steric and electronic environment, which in turn controls the stereoregularity of the polymerization. semanticscholar.org These ligand effects are crucial for enhancing stereoselectivity, and computational studies have been employed to understand the solution-state structure of the catalyst and its interaction with the monomer. researchgate.netacs.org

Triple Diastereocontrol Models in Enantioenriched Monomer Polymerization

The stereochemistry of polymers profoundly influences their material properties. In the cationic polymerization of enantioenriched vinyl ethers like 2-(ethenyloxy)butane, achieving a high degree of stereocontrol is a primary goal. This has led to the development of sophisticated triple diastereocontrol models. These models consider the interplay of three sources of chirality: the monomer's chiral side chain, the chiral catalyst, and the growing polymer chain end.

Researchers have demonstrated that the use of chiral counterions can effectively control the stereochemistry of monomer addition during cationic polymerization. nsf.gov This catalyst-controlled approach can override the inherent stereochemical bias of the chain end, leading to highly isotactic poly(vinyl ether)s. nsf.gov For instance, titanium complexes of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), derived from tartaric acid, have proven to be highly effective catalysts for the stereoselective cationic polymerization of various vinyl ethers. rsc.org The interaction between the chiral pendant group of the monomer and the chiral catalyst can result in "match/mismatch" effects, which significantly influence the stereoregularity of the resulting polymer. rsc.org

A deeper understanding of these interactions is essential for designing improved catalytic systems. unc.edulookchem.com The ability to manipulate the steric and electronic nature of the metal complexes allows for precise control over the stereoregularity of the polymer. nih.gov This has enabled the synthesis of poly(vinyl ether)s with high isotacticity, which exhibit enhanced thermomechanical properties compared to their atactic counterparts. rsc.org

Organometallic Catalysis and Reaction Mechanisms

Organometallic catalysts play a pivotal role in the transformation of vinyl ethers, enabling a variety of important chemical reactions.

Hydroarylation of Vinyl Ethers

The hydroarylation of vinyl ethers, an atom-economical carbon-carbon bond-forming reaction, can be effectively catalyzed by organometallic complexes. These reactions typically proceed via the activation of an aryl C-H bond by a metal catalyst, followed by insertion of the vinyl ether. snnu.edu.cn Iridium(I) complexes, particularly with chiral diene ligands, have been successfully employed for the asymmetric hydroarylation of vinyl ethers with substrates like N-sulfonylbenzamides. snnu.edu.cn Mechanistic studies, including deuterium (B1214612) exchange experiments, support a sequence involving reversible oxidative addition of the ortho-C–H bond to the iridium catalyst, followed by a reversible and non-selective hydrometallation of the alkene. snnu.edu.cn The choice of ligand is crucial in controlling the regioselectivity and enantioselectivity of the reaction.

Alkoxycarbonylation Reactions: Hydride vs. Alkoxy Cycles

Palladium-catalyzed alkoxycarbonylation is a versatile method for converting alkenes, including vinyl ethers, into valuable esters. researchgate.netresearchgate.net This reaction can proceed through two main competing catalytic cycles: the "hydride cycle" and the "alkoxy cycle". libretexts.orgru.nlrsc.org

The hydride cycle is initiated by the insertion of the alkene into a palladium-hydride (Pd-H) bond, forming an alkyl-palladium intermediate. libretexts.orgru.nl This is followed by CO insertion to yield a palladium-acyl complex, which then undergoes alcoholysis to produce the final ester product and regenerate the Pd-H species. libretexts.org This pathway is generally favored under acidic conditions. ru.nl

The alkoxy cycle begins with the insertion of the alkene into a palladium-alkoxycarbonyl (Pd-COOR) bond. libretexts.org The resulting intermediate undergoes alcoholysis to yield the ester and an alkoxy-palladium complex, which is then carbonylated to regenerate the active catalyst. libretexts.org The choice of oxidant can be critical in determining which cycle predominates. For example, using copper(II) acetate (B1210297) as an oxidant can favor the alkoxy cycle, while p-benzoquinone can lead to conditions that favor the hydride cycle. ru.nl Understanding the interplay between these two cycles is key to controlling the selectivity of the alkoxycarbonylation reaction. ru.nlrsc.org

Successive C-H and C-O Bond Activation by Diiridium Complexes

The activation of otherwise inert C-H and C-O bonds is a central theme in modern organometallic chemistry, with significant implications for the development of new catalytic processes. Diiridium complexes have emerged as potent reagents for these challenging transformations. While direct studies on this compound are not extensively detailed, the reactivity of analogous etheric substrates with diiridium and other transition metal complexes provides a strong basis for understanding its potential transformations.

Research on iridium complexes has demonstrated their capability to mediate the double C-H bond activation of various linear and cyclic ethers. nih.gov For instance, complexes like [Tp(tol')Ir(C₆H₅)(N₂)] can react with ethers to form stable iridium carbene complexes. nih.gov This process is often reversible, allowing for isotopic labeling, such as deuterium incorporation into the ether's alkyl groups. nih.gov The mechanism is believed to involve the metalated hydrotris(3-p-tolylpyrazol-1-yl)borate (Tp(tol')) ligand, which plays a role in the C-H activation steps. nih.gov

Furthermore, iridium complexes are known to catalyze the ortho-C-H activation of aromatic ketones. rsc.org This selective activation leads to the formation of iridacycles. In some cases, depending on the substrate and reaction conditions, dimeric or trimeric structures can be formed through multiple C-H activation events. rsc.org While these examples involve ketones, the principles of C-H bond activation by iridium complexes are broadly applicable.

In the context of this compound, a diiridium complex could potentially activate the C-H bonds on the butyl group or the vinylic C-H bonds. The specific site of activation would likely be influenced by steric and electronic factors of both the substrate and the iridium complex. Activation of a C-H bond on the butyl chain could lead to the formation of an iridium-alkyl species, which could then undergo further reactions.

Activation of the C-O bond in ethers by iridium complexes is also a known process. This typically occurs after an initial C-H bond activation. The resulting metallacycle can then undergo C-O bond cleavage, leading to ring-opening or rearrangement products. For this compound, a successive C-H and C-O bond activation sequence could potentially lead to the cleavage of the ether linkage, generating iridium-bound butoxy and vinyl fragments. These fragments could then be transformed into a variety of valuable chemical products.

Ring-Opening Coupling with Organometallic Reagents

The ring-opening of cyclic ethers and the coupling of the resulting fragments with organometallic reagents is a powerful synthetic strategy. While this compound is an acyclic ether, the principles of C-O bond cleavage and subsequent coupling are relevant to its reactivity. Organometallic reagents, particularly those based on alkali metals and transition metals, can facilitate the cleavage of the C-O bond in ethers.

For example, the reaction of phenyloxirane with potassium anions results in the opening of the oxirane ring at the α-position, leading to dimeric products. researchgate.net This demonstrates the ability of highly reactive organometallic species to induce ring-opening. In the case of this compound, a sufficiently reactive organometallic reagent could potentially attack the ether oxygen or an adjacent carbon, initiating a cleavage of the C-O bond.

Transition metal catalysts, such as those based on palladium, copper, and lanthanum, are widely used in coupling reactions that can involve C-O bond activation. beilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming new C-C bonds. beilstein-journals.org While typically applied to aryl ethers, extensions of these methods to alkyl ethers are an active area of research. A plausible pathway for the ring-opening coupling of this compound could involve the oxidative addition of a low-valent transition metal into the C-O bond, followed by reductive elimination with a suitable coupling partner.

Furthermore, reactions involving organometallic intermediates can lead to the cleavage of ether linkages. For instance, the reaction of certain organopotassium compounds with crown ethers can lead to the opening of the oxacyclic ring. researchgate.net This highlights that under specific conditions, even seemingly stable ether linkages can be cleaved by reactive organometallic species.

Pericyclic and Cascade Reactions Involving Ethenyloxy Moieties

The ethenyloxy (vinyloxy) group in this compound is a versatile functional group that can participate in a variety of pericyclic and cascade reactions. These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures in a highly stereocontrolled manner.

Diels-Alder Reactions and Subsequent Transformations

The vinyl ether moiety of this compound can act as a dienophile in Diels-Alder reactions. The electron-rich nature of the double bond makes it particularly well-suited to react with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. researchgate.net The outcome of these reactions can be highly regio- and stereoselective.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com The reaction is typically thermally promoted, and its reversibility at higher temperatures can be exploited to favor the thermodynamically more stable product (the "retro-Diels-Alder" reaction). masterorganicchemistry.com For example, the cycloaddition of a vinyl ether with a suitable diene would initially form a substituted cyclohexene (B86901) derivative.

Following the initial Diels-Alder cycloaddition, the resulting product can undergo a variety of subsequent transformations. These can include further pericyclic reactions, rearrangements, or functional group manipulations. For instance, cascade reactions, where a series of reactions occur in a single pot, can be designed to rapidly build molecular complexity from simple starting materials like this compound. pitt.edu

An example of a cascade involving a Diels-Alder reaction could be the reaction of this compound with an appropriately functionalized diene, where the initial cycloadduct undergoes a subsequent intramolecular reaction, such as a cyclization or rearrangement, to yield a more complex polycyclic product. The specific nature of these subsequent transformations would be dictated by the structure of the diene and the reaction conditions employed.

Novel Concerted Ring-Opening-Ring-Closing (RORC) Mechanisms

Recent computational studies on related cyclic ether systems have shed light on novel concerted reaction pathways. For instance, the unimolecular reactions of radicals derived from 2-methyloxetane (B110119) have been investigated, revealing complex potential energy surfaces with competing ring-opening and rearrangement pathways. acs.org

In the context of this compound, while it is not a cyclic ether itself, the principles of concerted ring-opening and ring-closing (RORC) mechanisms could be relevant in the context of its reaction products or in intramolecular reactions if the butyl chain contains a suitable functional group. For example, if a radical is generated on the butyl chain of this compound, it could potentially undergo a cyclization onto the vinyl ether moiety. The resulting cyclic radical could then undergo a ring-opening reaction to form a rearranged product.

The study of oxetanyl radicals has shown that ring-opening can occur via either C-O or C-C bond scission, with the former generally being more energetically favorable. acs.org The resulting open-chain radical can then undergo further reactions, such as β-scission. These types of concerted or near-concerted pathways can lead to products that are not immediately obvious from a stepwise analysis of the reaction.

Photoinduced and Photoinitiated Reaction Pathways

The interaction of light with this compound and its polymeric derivatives can initiate a variety of chemical transformations. These photoinduced and photoinitiated reactions are relevant to both the synthesis of polymers from vinyl ether monomers and the degradation of these materials.

Photooxidative Degradation of Poly(vinyl ethers)

Poly(vinyl ethers), such as poly(this compound), are used in a range of applications due to their chemical inertness and physical properties. nih.govrsc.org However, like many polymers, they are susceptible to degradation upon exposure to light and oxygen. The photooxidative degradation of poly(vinyl ethers) is a process that leads to chain scission and the formation of smaller, oxidized molecules. nih.govrsc.orgresearchgate.net

Recent research has focused on harnessing this degradation process for the chemical upcycling of poly(vinyl ether) waste. nih.govrsc.org This approach uses visible light and a photocatalyst to generate radicals on the polymer backbone. nih.gov These radicals then react with atmospheric oxygen, leading to oxidative cleavage of the polymer chain. nih.gov

Mechanistic studies suggest that the process is initiated by a hydrogen atom transfer (HAT) from the polymer backbone or the side chain to a photochemically generated radical, such as a chlorine or bromine radical. rsc.orgresearchgate.net The resulting polymer radical can then undergo a series of reactions, including reaction with oxygen and subsequent chain scission, to produce valuable small molecules such as alcohols, aldehydes, and carboxylic acids. nih.govrsc.org The specific products formed can be influenced by the choice of photocatalyst. nih.gov

This photooxidative degradation pathway highlights the potential to convert poly(vinyl ether) waste into valuable chemical feedstocks, offering a more sustainable alternative to traditional disposal methods.

Cationic Photopolymerization in UV Curable Formulations

The compound this compound, also known as sec-butyl vinyl ether, is a vinyl ether monomer that demonstrates notable reactivity in cationic photopolymerization processes. This makes it a significant component in the formulation of ultraviolet (UV) curable materials such as coatings, inks, and adhesives. The initiation of this polymerization is not susceptible to oxygen, a common inhibitor in free-radical polymerization, which is a distinct advantage in many industrial applications. polymerinnovationblog.com

The process is initiated by a photoinitiator, which upon absorption of UV light, generates a strong acid. This acid then protonates the vinyl ether double bond of a this compound molecule, creating a carbocationic active center. This cation subsequently attacks the double bond of another monomer molecule in a chain-growth mechanism, leading to the rapid formation of a polymer network. The high reactivity of vinyl ethers like this compound in cationic polymerization is attributed to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. acs.org

Detailed Research Findings

Research into the cationic photopolymerization of vinyl ethers has provided insights into their reaction kinetics and copolymerization behavior. Studies have shown that vinyl ethers are generally more reactive than epoxides in cationic photopolymerization. inrim.itnih.gov The rate of polymerization is influenced by several factors, including the formulation composition, the type and concentration of the photoinitiator, and the irradiation conditions.

In studies comparing different vinyl ethers, the structure of the alkyl group can influence reactivity. For instance, in the cationic copolymerization with 2,3-dihydrofuran (B140613), iso-butyl vinyl ether was found to be more reactive than n-butyl vinyl ether. tandfonline.com This is attributed to the slightly greater electron-donating effect of the iso-butyl group compared to the n-butyl group, which enhances the stability of the resulting carbocation. tandfonline.com

The photopolymerization kinetics of vinyl ether-based systems have been investigated using techniques such as photo-differential scanning calorimetry (photo-DSC) and real-time Fourier-transform infrared (FT-IR) spectroscopy. These methods allow for the monitoring of the reaction rate and the final monomer conversion. For example, in the cationic photopolymerization of a system containing trimethylolpropane (B17298) trivinyl ether (TVE), a high degree of conversion is achieved rapidly. The data below illustrates the final conversion values for a vinyl ether system, highlighting the efficiency of the polymerization process.

Final Conversion of a Vinyl Ether System inrim.it
TechniqueFinal Conversion (%)
Photo-DSC85
Real-time FT-IR82
FT-IR ATR (after 24h)88

Furthermore, this compound can be copolymerized with other monomers to tailor the properties of the final cured material. The reactivity ratios, which describe the relative reactivity of a propagating chain ending in one monomer unit towards the same and the other monomer, are crucial for understanding the resulting copolymer structure. In the cationic copolymerization of n-butyl vinyl ether (nBVE) with 2,3-dihydrofuran (DHF), the reactivity ratios were determined, indicating how these monomers incorporate into the polymer chain.

Reactivity Ratios for the Cationic Copolymerization of n-Butyl Vinyl Ether (nBVE) with 2,3-Dihydrofuran (DHF) in Toluene at -40 °C tandfonline.com
Monomer 1r1 (nBVE)Monomer 2r2 (DHF)
n-Butyl Vinyl Ether0.95 ± 0.082,3-Dihydrofuran0.86 ± 0.07

This data, with reactivity ratios close to one, suggests a tendency towards random copolymerization, where the two monomers are incorporated into the polymer chain in a relatively statistical manner. tandfonline.com The ability to copolymerize allows for the modification of properties such as flexibility, adhesion, and chemical resistance of the resulting UV-cured polymer.

Computational and Theoretical Chemistry Studies of 2 Ethenyloxy Butane Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone for studying the reaction mechanisms of organic molecules like 2-(ethenyloxy)butane. Theoretical investigations into its atmospheric reactions, such as hydroxylation and ozonolysis, showcase the predictive power of DFT. For instance, studies have explored the reaction with hydroxyl (OH) radicals, which are key atmospheric oxidants. researchgate.net The calculations reveal that the reaction proceeds primarily through two types of pathways: OH-addition to the electron-rich carbon-carbon double bond and H-atom abstraction from the butyl group. researchgate.net

DFT is also employed to understand the decomposition of related vinyloxy-containing intermediates that may arise from different reaction systems. For example, the ring-opening of oxetanyl radicals can produce intermediates like 2-(vinyloxy)ethan-1-yl, whose subsequent reaction pathways are mapped out using DFT and higher-level theories like CCSD(T). acs.org

A primary application of DFT in reaction mechanism studies is the energetic profiling of potential energy surfaces. This involves calculating the relative energies of reactants, transition states (TS), intermediates, and products. The energy of the transition state determines the activation energy (barrier height) of a reaction step, which is critical for understanding reaction kinetics.

For the reaction of n-butyl vinyl ether with OH radicals, DFT calculations show that the addition of the OH radical to the double bond is more favorable than hydrogen abstraction. researchgate.net The barrier heights for OH addition to the α- and β-carbons of the vinyl group are significantly lower than those for H-abstraction from the butyl chain. researchgate.net Similarly, detailed potential energy surfaces have been calculated for the unimolecular decomposition of radicals that are structurally related to this compound, providing specific barrier heights for competing pathways like ring-opening, β-scission, and H-shifts. acs.orgacs.org

Reaction PathwayDescriptionCalculated Barrier Height (kcal/mol)SignificanceSource
OH Addition to α-carbonThe OH radical adds to the carbon atom adjacent to the oxygen atom in the vinyl group.-2.7This is a barrierless reaction, indicating a very fast addition process. This pathway is highly favorable. researchgate.net
OH Addition to β-carbonThe OH radical adds to the terminal carbon atom of the vinyl group.-0.5This pathway is also highly favorable and competes with addition to the α-carbon. researchgate.net
H-AbstractionThe OH radical removes a hydrogen atom from the butyl chain.> 2.0Higher barriers compared to addition pathways, making this a minor channel in atmospheric reactions. researchgate.net
Oxetanyl Ring Opening (C-O Scission)Ring-opening of a 2-methyloxetanyl radical (a related cyclic ether) to form a linear radical.~20.5Represents a key step in the decomposition of cyclic ethers that can be formed during alkane oxidation. acs.org
Oxetanyl Ring Opening (C-C Scission)Alternative ring-opening pathway for an oxetanyl radical, forming a vinyloxy-containing radical.~15.2Demonstrates a competing decomposition pathway whose favorability depends on the specific radical isomer. acs.org

DFT calculations are instrumental in predicting the selectivity of chemical reactions.

Regioselectivity refers to the preference for reaction at one site over another. In the case of OH addition to this compound, DFT helps determine whether the attack is more likely at the α-carbon or β-carbon of the vinyl group by comparing the stabilities of the resulting radical intermediates. researchgate.netresearchgate.net The calculations show that both addition pathways are highly competitive. researchgate.net

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. While not extensively detailed for simple reactions of this compound, the principles are well-established. For more complex reactions, DFT can model the transition states leading to different stereoisomers (e.g., endo vs. exo in cycloadditions). The observed stereoselectivity is often explained by analyzing the orbital interactions (e.g., HOMO-LUMO overlaps) and steric hindrance in the transition state geometries. researchgate.net

Energetic Profiling of Transition States and Intermediates

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. volkamerlab.org For this compound, the butyl chain is flexible and can adopt various conformations through rotation around its C-C single bonds.

Conformation (Analogous to Butane)Dihedral Angle (Approximate)Relative Potential EnergyDescriptionSource
Anti (Trans)180°LowestThe most stable, extended conformation with minimal steric hindrance. researchgate.netulakbim.gov.tr
Gauche±60°Slightly HigherA folded conformation that is less stable than anti due to steric interactions. researchgate.netulakbim.gov.tr
Eclipsed0°, 120°HighestTransition states between stable conformers, representing energy maxima. researchgate.net

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Key properties derived from these calculations include the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is localized on the electron-rich C=C double bond. This high-energy orbital makes the vinyl group susceptible to attack by electrophiles, which is the basis for its reactivity in cationic polymerization and atmospheric oxidation by species like OH radicals. researchgate.net The LUMO, conversely, indicates sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. Partial atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, reveal the polarization of bonds, further highlighting the reactive sites. wisc.edu

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its activity or properties. While specific SAR studies on this compound are not widely published, the methodology can be readily applied using computational tools. By systematically modifying the structure of the vinyl ether—for instance, by changing the length of the alkyl chain or adding functional groups—and calculating key descriptors, one can build a predictive model.

For example, the "activity" could be the rate of cationic polymerization. A computational SAR study would involve calculating electronic properties (like the charge density on the vinyl carbons) and steric descriptors for a series of related vinyl ethers. A correlation could then be established, such as showing that increasing the electron-donating ability of the alkoxy group enhances polymerization rates. core.ac.uk This approach is also used in toxicology to predict properties based on structure, as has been done for related compounds using in silico web tools. jgtps.com

Predictive Modeling for Polymerization Outcomes and Material Properties

Computational modeling is a powerful tool for predicting the outcomes of polymerization reactions and the properties of the resulting materials. For vinyl ethers like this compound, which undergo processes like living cationic polymerization, models can simulate the reaction kinetics. researchgate.net

These models can predict how factors like the choice of initiator, monomer concentration, and temperature will affect the polymerization rate and the characteristics of the final polymer, such as its molecular weight and polydispersity index (PDI). core.ac.ukresearchgate.net Furthermore, predictive modeling extends to the properties of the bulk material. For example, studies on the frontal polymerization of systems containing vinyl ethers show that the choice of monomer directly influences the frontal velocity and temperature of the polymerization wave. mdpi.com By simulating the interactions between polymer chains, it is possible to predict macroscopic properties of poly(this compound), including its thermal stability and mechanical strength, providing a valuable guide for material design. mdpi.com

Advanced Analytical Methodologies for Complex Ethenyloxy Compound Systems

Hyphenated Chromatographic-Spectrometric Techniques for Mechanistic Elucidation

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for understanding the intricate reaction pathways of 2-(ethenyloxy)butane.

HPLC-NMR and LC-MS for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing the complex mixtures generated during reactions of vinyl ethers. nih.govnih.govacs.org While specific studies on this compound using HPLC-NMR are not prevalent in the reviewed literature, the principles are broadly applicable. For instance, in the study of other vinyl ethers, LC-MS has been instrumental in identifying intermediates and byproducts in polymerization reactions, providing crucial insights into the reaction mechanism. uvic.ca The separation capabilities of HPLC would allow for the isolation of individual components from a reaction mixture containing this compound, and subsequent online NMR analysis would provide detailed structural information on each separated species. sielc.comsielc.com Similarly, LC-MS would provide mass information, aiding in the identification of products, intermediates, and impurities. uvic.ca

A reverse-phase HPLC method has been developed for the analysis of the related compound {2-[2-(ethenyloxy)ethoxy]ethoxy}ethene, demonstrating the feasibility of separating vinyl ethers using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.comsielc.com This method could be adapted for the analysis of reaction mixtures containing this compound. For mass spectrometry compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds and is widely used in the synthetic studies of vinyl ethers, including this compound. researchgate.netacs.orgbiologists.comresearchgate.netbiologists.com GC-MS combines the high-resolution separation of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry.

In the context of this compound synthesis, GC-MS is employed to:

Confirm product identity: The mass spectrum of the synthesized this compound can be compared with library spectra for positive identification. pharmacyjournal.info

Assess product purity: GC analysis provides a quantitative measure of the purity of the synthesized compound by separating it from starting materials, solvents, and byproducts. publications.gc.ca

Identify byproducts: The mass spectra of minor peaks in the chromatogram can be analyzed to identify the structures of byproducts formed during the synthesis, offering insights into side reactions. mcmed.usrsc.org

Monitor reaction progress: By taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS, the consumption of starting materials and the formation of products can be tracked. jmchemsci.com

For example, studies on the synthesis of various functionalized vinyl ethers have utilized GC-MS to characterize the reaction products and optimize reaction conditions. researchgate.netresearchgate.net In one study, the synthesis of allyl and alkyl vinyl ethers was extensively characterized using GC and GC-MS. acs.org Another study on the synthesis of functionalized vinyl ethers via a palladium-catalyzed reaction also relied on GC-MS for product characterization. researchgate.net

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In-situ spectroscopic techniques allow for the real-time observation of chemical reactions as they occur, providing invaluable data on reaction kinetics and the transient intermediates that are often missed by traditional offline analysis methods. researchgate.net

Real-time Monitoring using Mass Spectrometry (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used for the real-time monitoring of reactions in solution. nih.govnih.govrsc.orguvic.ca By directly sampling the reaction mixture, ESI-MS can provide a continuous stream of data on the concentration of reactants, intermediates, and products. nih.govnih.govuvic.ca This is particularly useful for studying the kinetics of fast reactions and for identifying short-lived, charged intermediates. rsc.org

While direct real-time ESI-MS studies specifically on this compound were not found, the technique has been successfully applied to investigate the mechanisms of other organic reactions, including those involving species that are structurally analogous to potential intermediates in vinyl ether chemistry. rsc.orguvic.ca For instance, ESI-MS has been used to monitor the progress of reactions and identify catalytic intermediates in palladium-catalyzed cross-coupling reactions. uvic.ca This approach could be readily adapted to study the mechanism of transition-metal-catalyzed reactions involving this compound.

Time-Resolved NMR Spectroscopy for Mechanistic Insights

Time-resolved NMR spectroscopy is a powerful technique for obtaining detailed mechanistic information about chemical reactions. nih.govacs.org By acquiring a series of NMR spectra over the course of a reaction, it is possible to identify and quantify all the species present, including transient intermediates. nih.govacs.orgresearchgate.net This provides a comprehensive picture of the reaction pathway and allows for the determination of rate constants for individual elementary steps.

Although specific time-resolved NMR studies on this compound are not detailed in the provided search results, the methodology has been applied to investigate the polymerization of other vinyl ethers. nih.govnih.govacs.org For example, 1H NMR spectroscopy has been used to determine the conversion in photocontrolled cationic polymerization of vinyl ethers. nih.gov In another study, the tacticity of poly(vinyl ether)s was determined using 13C NMR spectroscopy. rsc.org These examples highlight the potential of time-resolved NMR to provide deep mechanistic insights into reactions of this compound.

Advanced NMR and UV-Vis Spectroscopy for Electronic and Molecular Structural Studies

Advanced spectroscopic techniques are crucial for a detailed understanding of the electronic and molecular structure of this compound.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. nih.govacs.orgcdnsciencepub.comvt.eduresearchgate.netdocbrown.info For this compound, 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. nih.govlibretexts.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
O-CH=6.46 (dd)152.2
=CH₂4.17 (dd), 3.96 (dd)86.3
-O-CH₂-3.67 (t)68.3
-CH₂-CH₂-1.69-1.61 (m)32.0, 29.5, 29.4, 29.2, 26.2, 22.8
-CH₃0.88 (t)14.2

Data is for a similar vinyl ether, octyl vinyl ether, and serves as an illustrative example. The exact shifts for this compound may vary.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between atoms in the molecule, confirming the structure of this compound and any reaction products. Furthermore, studies on related vinyl ethers have utilized NMR to investigate intramolecular interactions. For example, in heteroaryl vinyl ethers, specific intramolecular C-H···N interactions have been studied using 1H, 13C, and 15N NMR spectroscopy, supported by ab initio calculations. cdnsciencepub.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. numberanalytics.comlibretexts.orgresearchgate.netjasco-global.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. numberanalytics.comlibretexts.org For this compound, the key electronic transitions are expected to be π → π* transitions associated with the vinyl group and n → σ* transitions involving the non-bonding electrons on the oxygen atom. libretexts.org

The UV spectrum of butyl vinyl ether shows an absorption maximum, which is characteristic of the electronic structure of the molecule. nih.gov While detailed electronic and molecular structural studies on this compound using UV-Vis spectroscopy are not extensively reported, the technique is fundamental for characterizing conjugated systems and can be used to study changes in the electronic structure upon reaction. numberanalytics.com For instance, in the study of phenyl vinyl ether complexed with methanol, UV-Vis spectroscopy was used to analyze the electronically excited state. beilstein-journals.org

Elucidation of Stereoregularity in Polymers

The properties of poly(this compound), also known as poly(sec-butyl vinyl ether), are profoundly influenced by its stereoregularity, or the spatial arrangement of the alkoxy groups along the polymer chain. Cationic polymerization is the exclusive method for preparing poly(vinyl ether)s due to the electron-donating nature of the ether substituent. mdpi.com The stereochemical outcome of this polymerization is highly dependent on factors such as the choice of catalyst, solvent polarity, and temperature. capes.gov.brnih.gov Achieving a high degree of stereocontrol is a primary objective in the synthesis of these polymers, as it allows for the creation of materials with tailored properties, such as crystallinity and thermal behavior. nih.govresearchgate.net

The primary and most powerful technique for determining the stereoregularity of poly(vinyl ether)s, including poly(this compound), is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR. researchgate.netresearchgate.net The chemical shifts of the main-chain methine and methylene (B1212753) carbons are sensitive to the stereochemical configuration of adjacent monomer units. This allows for the quantitative determination of diad and triad (B1167595) tacticities (isotactic, syndiotactic, and heterotactic sequences). nii.ac.jp

For instance, in the ¹³C NMR spectrum of a poly(vinyl ether), the signal for the main-chain carbon attached to the oxygen atom splits into distinct peaks corresponding to different stereochemical triads (mm, mr, rr), where 'm' represents a meso (isotactic) diad and 'r' represents a racemo (syndiotactic) diad. researchgate.netrsc.org By integrating the areas of these peaks, the percentage of each type of triad can be calculated, providing a detailed picture of the polymer's stereoregularity. researchgate.net Studies on the polymerization of n-butyl vinyl ether, an isomer of this compound, have shown that the isotactic content can be successfully determined from the integral ratios of the methylene carbon signals in the ¹³C NMR spectra. researchgate.net The choice of catalyst system, such as a Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) paired with a co-catalyst or a specific ligand environment, can be optimized to favor the formation of highly isotactic polymers. capes.gov.brnih.govnsf.gov

Other analytical techniques are used in conjunction with NMR to provide a comprehensive characterization of the polymer:

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. researchgate.netrsc.org This information is critical for understanding how polymerization conditions affect chain length and distribution.

A proposed model for the cationic polymerization of vinyl ethers suggests that the stereochemical outcome is determined by the direction of monomer approach to the growing ion pair at the chain end. capes.gov.br A "front-side" attack leads to syndiotactic placement, while a "back-side" attack results in isotactic placement. capes.gov.br The tightness of the ion pair, influenced by the catalyst and solvent, plays a crucial role in dictating the preferred pathway. capes.gov.br

Table 1: Key Analytical Techniques for Polymer Stereoregularity
TechniquePrimary Information ObtainedRelevance to this compound Polymers
¹³C NMR SpectroscopyQuantitative triad tacticity (isotactic, syndiotactic, heterotactic content). researchgate.netresearchgate.netDirectly measures the stereoregularity of the polymer backbone.
¹H NMR SpectroscopyConfirmation of polymer structure, end-group analysis. researchgate.netVerifies the chemical structure and identifies chain termination products.
Size-Exclusion Chromatography (SEC/GPC)Molecular weight (Mn, Mw) and Polydispersity Index (PDI). researchgate.netCharacterizes the size and distribution of polymer chains.
MALDI-TOF MSAbsolute molecular weight and end-group characterization. researchgate.netProvides precise mass information to confirm polymer structure.

UV Absorption Cross-Sections for Environmental Photochemistry

The environmental fate of volatile organic compounds (VOCs) like this compound in the troposphere is largely governed by photochemical reactions. The primary atmospheric removal pathways are direct photolysis (degradation by direct absorption of solar radiation) and oxidation initiated by radicals such as hydroxyl (OH), nitrate (B79036) (NO₃), and ozone (O₃). researchgate.netresearchgate.net

To assess the importance of direct photolysis, it is essential to measure the compound's gas-phase ultraviolet (UV) absorption cross-section (σ). This value quantifies the probability of a molecule absorbing a photon at a specific wavelength. conicet.gov.ar For photolysis to be a significant process in the troposphere, a molecule must absorb light in the actinic region, which corresponds to wavelengths greater than 290 nm. nih.gov

A comprehensive study by Nieto-Gligorovski et al. (2009) determined the gas-phase UV absorption cross-sections for a series of six vinyl ethers, including isobutyl vinyl ether, a structural isomer of this compound. epa.gov The measurements were conducted between 190 and 230 nm. The results showed that for all vinyl ethers studied, the primary absorption bands are located below 200 nm. epa.gov Crucially, the absorption becomes negligible at wavelengths above 225 nm, with cross-section values (σ) falling below 1 x 10⁻²¹ cm²molecule⁻¹. epa.gov

Table 2: UV Absorption Cross-Section Data for Isobutyl Vinyl Ether at 303 K epa.gov
Wavelength (nm)Absorption Cross-Section (σ) (10⁻²⁰ cm²molecule⁻¹)
190589.0
195326.0
200118.0
20537.2
21011.1
2153.57
2201.12
2250.37
>290Effectively Zero

The data clearly indicates that this compound, like other aliphatic vinyl ethers, does not absorb solar radiation in the tropospherically relevant range (>290 nm). nih.govepa.gov Therefore, direct photolysis is not an important atmospheric removal process for this compound. conicet.gov.arnih.gov

Instead, the dominant degradation pathway for this compound in the atmosphere is its reaction with photochemically produced oxidants. Theoretical studies on the atmospheric hydroxylation of butyl vinyl ether isomers (n-butyl, iso-butyl, and tert-butyl) calculate their atmospheric lifetimes with respect to the OH radical to be extremely short, on the order of just a few hours. researchgate.net For instance, the calculated lifetime for iso-butyl vinyl ether is 1.49 hours. researchgate.net This rapid oxidation contrasts sharply with the negligible rate of photolysis, confirming that the environmental persistence of this compound is low due to efficient chemical breakdown initiated by OH radicals. researchgate.netconicet.gov.ar

Applications of 2 Ethenyloxy Butane and Its Polymers in Advanced Chemical Synthesis and Materials Science

Role as Monomers in the Synthesis of Tailored Polymers

2-(Ethenyloxy)butane serves as a crucial monomer in the production of polymers with precisely controlled structures and properties. The electron-rich nature of its vinyl group makes it particularly suitable for cationic polymerization and copolymerization with specific comonomers.

Synthesis of Stereoregular Poly(vinyl ethers)

The synthesis of stereoregular polymers—polymers with a controlled three-dimensional arrangement of their constituent units—is a primary goal in polymer science, as stereochemistry dictates the material's physical properties. For poly(vinyl ethers) like poly(this compound), achieving high levels of tacticity (isotactic or syndiotactic) can transform them from amorphous materials into high-melting thermoplastics with enhanced mechanical strength. ku.edu

The cationic polymerization of vinyl ethers is the principal method for achieving stereocontrol. nih.govacs.org The first instance of creating stereoregular poly(vinyl ethers) was reported in the 1940s using a Lewis acid catalyst (BF₃·Et₂O) at low temperatures, which produced semicrystalline polymers. nih.govacs.org Modern approaches have refined this process, employing sophisticated catalyst systems to gain precise control over the polymer's tacticity.

Recent research has demonstrated that asymmetric ion-pairing catalysis is a highly effective strategy for the stereoselective cationic polymerization of vinyl ethers. ku.edunih.gov This method utilizes chiral counterions to direct the stereochemistry of the propagating chain end. ku.edu By carefully designing these chiral catalysts, it is possible to produce poly(vinyl ethers) with unprecedented levels of isotacticity. ku.edu

Key strategies for inducing stereoregularity in the polymerization of this compound and related vinyl ethers include:

Chiral Lewis Acid Catalysts: Titanium complexes derived from tartaric acid, such as those based on TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), have proven to be highly effective catalysts for producing isotactic poly(vinyl ethers). rsc.org For example, an initiating system formed by mixing TADDOL, TiCl₄, and the vinyl ether monomer can yield polymers with high isotactic content. rsc.org

Bulky Catalyst Systems: The steric hindrance provided by bulky ligands on a metal catalyst can influence the way a monomer approaches the active site, thereby controlling the stereochemical outcome. nih.govsemanticscholar.org Triamine-based bulky complexes have been used to obtain highly stereoregular poly(n-butyl vinyl ether) at ambient temperatures. acs.orgsemanticscholar.org Given that this compound possesses a chiral sec-butyl group, the interplay between the monomer's inherent chirality and a chiral catalyst can lead to a "triple diastereocontrol model," enabling the synthesis of polymers with exceptionally high stereoselectivity when the stereochemistries are matched. nih.gov

Table 1: Catalyst Systems for Stereoregular Poly(vinyl ether) Synthesis

Catalyst Type Example Resulting Tacticity Reference
Chiral Lewis Acid TADDOL/TiCl₄ High Isotacticity rsc.org
Asymmetric Ion-Pairing Chiral Phosphate Anions High Isotacticity (up to 93% meso diads) ku.edu
Bulky Lewis Acid bis[(2,6-diisopropyl)phenoxy]titanium dichloride Isotactic-rich (m = 90-92%) researchgate.net
Traditional Lewis Acid BF₃·OEt₂ (at -78 °C) Isotactic nih.govacs.org

Fabrication of Radiation-Curable Coatings and Resins

This compound is utilized in the formulation of radiation-curable coatings and resins, which are cured using ultraviolet (UV) light or electron beams. connectchemicals.comcymitquimica.com In these systems, it primarily functions as a reactive diluent. connectchemicals.comcymitquimica.com

The role of a reactive diluent is twofold:

Viscosity Reduction: High-performance oligomers (short-chain polymers) used in coatings are often highly viscous, making them difficult to apply. Reactive diluents like this compound lower the viscosity of the formulation to a workable level without the need for volatile organic solvents. cymitquimica.comresearchgate.net

Participation in Curing: Unlike a traditional solvent that evaporates, the reactive diluent contains a vinyl group that copolymerizes with the oligomers during the radiation-induced curing process. connectchemicals.com This ensures that it becomes a permanent part of the solid, cross-linked coating, contributing to the final film properties and eliminating volatile emissions. wiley-vch.de

The incorporation of this compound can enhance various properties of the cured coating, such as adhesion, flexibility, toughness, and clarity. connectchemicals.com Its use is prevalent in applications like inks, adhesives, and protective finishes where rapid, energy-efficient curing is desired. connectchemicals.comcymitquimica.com

Precursors and Intermediates in Fine Chemical Synthesis

Beyond polymerization, the reactive vinyl ether moiety of this compound makes it a valuable starting material or intermediate for synthesizing a range of more complex organic molecules.

Synthesis of Functionalized Alkenes and Ketones

The enol ether structure of this compound allows it to serve as a precursor for various functionalized compounds, particularly ketones and alkenes.

One common transformation is the acylation of the vinyl ether, which can be used to produce β-alkoxyenones, a class of functionalized ketones. researcher.life Another important reaction is the aminoacylation of 1-(vinyloxy)butane (a close structural analog) to synthesize β-aminoketones, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Furthermore, the Claisen rearrangement provides a powerful method for carbon-carbon bond formation. libretexts.orglibretexts.org While the classic Claisen rearrangement involves an allyl vinyl ether, this compound can be a precursor to the necessary starting material. The rearrangement itself is a nih.govnih.gov-sigmatropic shift that occurs upon heating, converting an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound (an unsaturated ketone or aldehyde). libretexts.orgmdpi.com This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

Table 3: Synthetic Transformations of this compound

Reaction Type Reagents Product Class Reference
Acylation Acyl Chlorides β-Alkoxyenones (Functionalized Ketones) researcher.life
Aminoacylation Aldehydes, Acetonitrile (B52724), Acetyl Chloride β-Aminoketones nih.govresearchgate.net
Claisen Rearrangement (Requires prior conversion to an allyl vinyl ether) γ,δ-Unsaturated Ketones/Aldehydes libretexts.orgmdpi.com

Preparation of Homoallylic Alcohols and Stilbenoids

This compound and its derivatives are also employed in more complex syntheses to create valuable structural motifs like homoallylic alcohols and stilbenoids.

Homoallylic Alcohols: These are alcohols containing a double bond two carbons away from the hydroxyl group. They are important building blocks in natural product synthesis. A modern approach to their synthesis involves a three-component reaction using a vinylboronic acid (which can be derived from a vinyl ether), an aldehyde, and a diazo precursor under photochemical conditions. acs.org This method allows for the assembly of densely functionalized homoallylic alcohols. acs.org Another route involves the reaction of allylic alcohols with an orthoester, known as the Johnson-Claisen rearrangement, to yield a γ,δ-unsaturated ester which can then be converted to a homoallylic alcohol. libretexts.org

Stilbenoids: These compounds, which feature a 1,2-diphenylethylene core, are of great interest due to their biological activities (e.g., resveratrol). wiley-vch.denih.gov Stilbenoids can be synthesized using transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction. wiley-vch.desethanandramjaipuriacollege.in In this strategy, a vinyl compound is coupled with an aryl halide. A derivative of this compound could potentially serve as the vinyl partner in such a reaction to construct the stilbene (B7821643) backbone. uliege.be For example, rhodium-catalyzed reactions have been reported for the synthesis of stilbenoids from vinyl ethers and organometallic reagents. researcher.life

Routes to Unsaturated Carbonyl Compounds via Claisen Rearrangements

The Claisen rearrangement, a significant carbon-carbon bond-forming reaction, facilitates the conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.orgnrochemistry.com This researchgate.netresearchgate.net-sigmatropic rearrangement is thermally induced and proceeds through a highly ordered, cyclic transition state. organic-chemistry.orgwikipedia.org The reaction is generally irreversible due to the thermodynamic stability of the resulting carbonyl compound. nrochemistry.com

While the classical Claisen rearrangement involves heating, several variations have been developed to improve reaction conditions and expand its applicability. wikipedia.orgtcichemicals.com For instance, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester, often catalyzed by a weak acid like propionic acid, to produce a γ,δ-unsaturated ester. wikipedia.org High temperatures are typically required, but microwave-assisted heating has been shown to increase reaction rates and yields. wikipedia.org

Another notable variant is the Ireland-Claisen rearrangement, where an allylic carboxylate is treated with a strong base to form a γ,δ-unsaturated carboxylic acid. wikipedia.org This process proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate and can be performed at room temperature. wikipedia.org The stereochemistry of the silyl ketene acetal influences the stereochemistry of the product. wikipedia.org

The Bellus-Claisen rearrangement involves the reaction of allylic ethers, amines, or thioethers with ketenes to yield γ,δ-unsaturated esters, amides, or thioesters, respectively. wikipedia.org The use of halogen-substituted ketenes is common due to their high electrophilicity. wikipedia.org

Development of Catalytic Systems and Ligands for Organic Transformations

The development of advanced catalytic systems is crucial for enhancing the efficiency and selectivity of organic transformations involving vinyl ethers like this compound. Research has focused on both metal-based and organocatalytic approaches.

Ligand Design for Selective Catalysis

The design of ligands plays a pivotal role in controlling the outcome of metal-catalyzed reactions. For instance, in iridium-catalyzed hydroarylation reactions, the choice of phosphine (B1218219) ligand can dictate the regioselectivity. researchgate.net The use of wide-bite-angle and electron-deficient bisphosphine ligands, such as 1,4-bis(di(pentafluorophenyl)phosphino)butane (dFppb), has been shown to promote branch-selective ortho-alkylation of acetanilides with alkenes. researchgate.net In contrast, using bis(diphenylphosphino)methane (B1329430) as a ligand in the iridium-catalyzed addition of styrene (B11656) to N,N-diethylbenzamide resulted in a mixture of linear and branched products. researchgate.net

The stereoelectronic properties of ligands are also critical. In rhodium-catalyzed propargyl Claisen rearrangements, the arrangement of ligands at the catalytic center significantly influences the reaction barriers by affecting the electron density transfer from the metal to the alkyne. google.com This highlights the importance of ligand design in modulating the electrophilicity of the metal catalyst. google.com

Organocatalytic Systems for Vinyl Ether Polymerization

Organocatalysis has emerged as a powerful tool for the polymerization of vinyl ethers, offering a metal-free alternative. An organocatalytic cationic degenerate chain transfer (DCT) polymerization of vinyl ethers has been developed using a bisphosphonium salt as a photocatalyst and a thioacetal as a chain transfer agent under visible light. rsc.org This system allows for the synthesis of well-defined poly(vinyl ether)s with controlled molecular weights and narrow molecular weight distributions. rsc.org A key advantage of this system is the excellent temporal control over the polymerization, even at high monomer conversions. rsc.org

Strategies for Polymer Upcycling and Waste Valorization

The increasing environmental concerns over plastic waste have driven research into innovative strategies for polymer upcycling and valorization. For poly(vinyl ethers), which are used in applications like adhesives and lubricants, chemical recycling methods are being explored to convert them into valuable small molecules. researchgate.netrsc.orgosti.gov

Photooxidative Degradation of Poly(vinyl ethers) to Small Molecules

A promising approach for upcycling poly(vinyl ethers) is through visible light-mediated photooxidative degradation. rsc.orgnih.gov This method utilizes chlorine or bromine radicals, generated from environmentally friendly iron catalysts like FeCl₃ and FeBr₃, to act as hydrogen atom transfer (HAT) agents. researchgate.netrsc.org In the case of poly(isobutyl vinyl ether) (PIBVE), this process leads to the generation of small molecules such as isobutanol, isobutyraldehyde, and isobutyric acid. researchgate.netrsc.org Mechanistic studies suggest that HAT from the polymer backbone or side chains initiates oxidative cleavages, resulting in the formation of these valuable products. rsc.orgnih.gov The degradation of PIBVE to low molecular weight oligomers can be achieved within a few hours. rsc.orgnih.gov

PolymerCatalyst/ReagentDegradation ProductsReference
Poly(isobutyl vinyl ether) (PIBVE)Visible light, Chlorine/Bromine radicalsIsobutanol, Isobutyraldehyde, Isobutyric acid rsc.org, researchgate.net

Selective Chemical Cleavage in Copolymers

The principle of photooxidative degradation can also be applied to achieve selective chemical cleavage in copolymers. rsc.orgosti.gov For example, in a copolymer of poly(methyl acrylate-co-isobutyl vinyl ether), the degradation can be directed towards the polymer with more electron-rich C-H bonds by carefully selecting the abstraction agent. rsc.orgosti.gov When using a chlorine radical, which is a strong HAT agent, the poly(vinyl ether) component is preferentially degraded. nih.gov In contrast, a bromine radical, being a less efficient abstraction agent, shows little degradation activity. nih.gov This selectivity allows for the targeted breakdown of specific components within a copolymer, offering a pathway for the valorization of mixed plastic waste. rsc.orgosti.gov

CopolymerAbstraction AgentOutcomeReference
Poly(methyl acrylate-co-isobutyl vinyl ether)Chlorine radicalPreferential degradation of the poly(vinyl ether) component rsc.org, osti.gov, nih.gov
Poly(methyl acrylate-co-isobutyl vinyl ether)Bromine radicalIneffective degradation nih.gov

Environmental Photochemistry and Degradation Mechanisms of Ethenyloxy Compounds

Controlled Degradation Studies for Sustainable Polymer Management

Poly(vinyl ether)s (PVEs) are polymers with a range of applications, and developing methods for their controlled degradation is an important aspect of sustainable polymer management. Research has focused on creating PVEs that can be broken down into smaller, potentially valuable molecules under specific conditions.

One approach involves the synthesis of degradable PVEs by incorporating cleavable linkages into the polymer backbone. For example, copolymers of vinyl ethers with cyclic thioacetals can be synthesized to have thioacetal bonds periodically arranged in the main chain. rsc.org These bonds can be cleaved by hydrolysis, leading to the degradation of the polymer into lower molecular weight fragments with controlled sizes. rsc.org

Another strategy is the photooxidative degradation of PVEs. A visible light-mediated method has been reported for the upcycling of poly(isobutyl vinyl ether) (PIBVE) into small molecules. nih.gov This process uses chlorine or bromine radicals to initiate hydrogen atom transfer from the polymer, leading to oxidative cleavage of the polymer backbone and side chains. nih.gov This method can produce valuable small molecules such as alcohols, aldehydes, and carboxylic acids. nih.gov For instance, the degradation of PIBVE can yield isobutanol, a known biofuel. nih.gov

Furthermore, the selective degradation of PVEs in the presence of other polymers, such as poly(methyl acrylate), has been demonstrated, highlighting the potential for selective chemical recycling of polymer mixtures. nih.gov The degradation of poly(tert-butyl vinyl ether) has also been studied to investigate the degradation mechanism, showing the formation of tert-butyl alcohol as the primary product. nih.gov These controlled degradation studies offer promising routes for the chemical recycling and upcycling of PVE-based materials.

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

For the synthesis and polymerization of vinyl ethers, ML models can be trained on large datasets of known reactions to predict yields, selectivity, and polymer properties. arxiv.orggithub.com For instance, deep learning models, such as BERT (Bidirectional Encoder Representations from Transformers), have been adapted to predict chemical reaction yields from text-based representations of reactions, achieving high accuracy on specific reaction datasets. github.com While no specific ML model has been exclusively trained for 2-(ethenyloxy)butane, the principles are directly applicable. By inputting data on various catalysts, solvents, temperatures, and the structure of this compound, these models could predict the optimal conditions for its synthesis or polymerization.

A significant challenge in this field is the need for large, high-quality datasets. ijnc.ir The development of automated experimental platforms that can perform numerous reactions and collect data in a systematic way will be crucial for generating the necessary information to train robust ML models for specific vinyl ethers like this compound. Current time information in Dhaka, BD. The table below summarizes the types of AI and ML models being explored for chemical reaction prediction.

Model/TechniqueApplication in Chemical SynthesisPotential for this compound
Deep Learning (e.g., BERT, GNN)Predicting reaction yields and outcomes. arxiv.orggithub.comchemrxiv.orgForecasting the yield of this compound synthesis or the molecular weight of its polymer.
Bayesian OptimizationOptimizing reaction conditions with a limited number of experiments. mdpi.comEfficiently finding the best temperature, pressure, and catalyst concentration for reactions involving this compound.
Generative Models (e.g., GANs)Designing novel molecules and catalysts with desired properties. resolvemass.caProposing new, highly efficient catalysts for the stereoselective polymerization of this compound.

Exploration of Novel Catalytic Systems for Challenging Etherification Reactions

The synthesis of this compound and other ethers from secondary alcohols presents a challenge due to potential side reactions. Consequently, the development of novel, highly selective catalysts is a major area of research. Iron-based catalysts, for instance, have shown promise in the selective etherification of secondary alcohols. acs.org Iron(III) triflate, in particular, has been demonstrated to be an effective and environmentally benign catalyst for the direct etherification of alcohols. acs.org

Another important reaction for synthesizing vinyl ethers is transfer vinylation, where a vinyl group is transferred from a simple vinyl ether, like butyl vinyl ether, to a more complex alcohol. google.com Palladium-based catalysts have been developed that are air-stable and can efficiently catalyze this reaction for a variety of alcohols, including secondary ones. google.com

In the realm of polymerization, mechanoredox catalysis is an emerging sustainable approach. thermofisher.com For example, 2D MoS2 has been used as a mechanoredox catalyst for the cationic reversible addition-fragmentation chain transfer (mechano-cRAFT) polymerization of vinyl ethers. thermofisher.com This method can be conducted in the air with minimal solvent, offering a green alternative for producing polymers from monomers like this compound. thermofisher.com The table below highlights some novel catalytic systems relevant to vinyl ether synthesis.

Catalyst SystemReaction TypeKey AdvantagesRelevance to this compound
Iron(III) triflate with NH4ClDirect EtherificationLow cost, environmentally benign, high selectivity for secondary alcohols. acs.orgPotentially applicable for the direct synthesis from sec-butanol and a vinyl source.
In situ-prepared Palladium catalystTransfer VinylationAir-stable, efficient for primary, secondary, and tertiary alcohols. google.comA viable method for synthesizing this compound from sec-butanol.
2D MoS2Mechanically Induced Cationic RAFT PolymerizationSustainable (minimal solvent, air-tolerant), controlled polymerization. thermofisher.comA green route to produce well-defined poly(this compound).

Development of Bio-Inspired Synthetic Strategies for Enhanced Efficiency

Bio-inspired synthesis, which mimics nature's chemical strategies, offers a promising avenue for developing more efficient and sustainable methods for producing chemicals like this compound. One such approach is the use of enzymes as catalysts. For instance, lipase-catalyzed acylation has been successfully used to synthesize vinyl ether esters, demonstrating the potential of enzymes to perform reactions under mild conditions that are often challenging for traditional chemical catalysts. nist.gov While not directly applied to this compound, this enzymatic approach could potentially be adapted for its synthesis.

Another bio-inspired strategy involves using renewable starting materials. mdpi.com The synthesis of ethers from bio-derived alcohols is an active area of research, aiming to reduce the reliance on fossil fuels. mdpi.com For example, there is significant interest in converting bio-derived ethanol (B145695) and other alcohols into more valuable products, including ethers. mdpi.comcardiff.ac.uk Sec-butanol, the alcohol precursor to this compound, can be produced from bio-sustainable routes, making the subsequent synthesis of the vinyl ether a step towards a greener chemical industry. cardiff.ac.uk

Furthermore, the design of catalysts that mimic the active sites of enzymes is a key area of bio-inspired chemistry. rsc.org These biomimetic catalysts, often based on metal-organic frameworks (MOFs), can offer high selectivity and efficiency. rsc.org Such systems could be designed to specifically catalyze the vinylation of sec-butanol to produce this compound with high precision.

Expanding the Scope of Stereoselective Transformations involving this compound

The stereochemistry of a polymer, or its tacticity, has a profound impact on its physical properties. The synthesis of stereoregular, or isotactic, poly(vinyl ether)s is a long-standing goal in polymer chemistry. nsf.gov Recent breakthroughs in catalyst-controlled stereoselective cationic polymerization of vinyl ethers are particularly relevant for monomers with bulky side groups like this compound. nsf.govku.edu

Researchers have developed chiral catalysts that can control the stereochemistry of the polymerization process, leading to highly isotactic poly(vinyl ether)s. acs.orgunc.edu One approach involves the use of chiral counterions that guide the incoming monomer to add to the growing polymer chain in a specific orientation. ku.edu This method has been shown to be general for a range of vinyl ether substrates, producing polymers with unprecedented levels of isotacticity. ku.edu For a monomer like this compound, the bulky sec-butyl group presents a significant steric challenge, and catalyst-controlled methods are essential to overcome the inherent stereochemical biases of the monomer.

The development of Brønsted acid-catalyzed stereoselective polymerization of vinyl ethers is another significant advancement. unc.eduacs.org These catalysts can initiate polymerization and, as a chiral conjugate base, direct the stereochemistry of monomer addition. acs.org This has expanded the range of monomers that can be polymerized stereoselectively and offers the potential for catalyst recycling. acs.org The ability to produce isotactic poly(this compound) would open up new applications for this polymer, potentially as a new class of semi-crystalline thermoplastic with unique mechanical and adhesive properties. nsf.gov

Design of New Poly(vinyl ether) Architectures with Tailored Properties

The ability to control the polymerization of vinyl ethers like this compound opens the door to designing new poly(vinyl ether) (PVE) architectures with precisely tailored properties. science.govgoogle.com Beyond simple linear homopolymers, researchers are exploring the synthesis of more complex structures such as block copolymers, graft copolymers, and star-shaped polymers. mdpi.com

The properties of PVEs are highly dependent on the nature of the side group. mdpi.com For poly(this compound), also known as poly(vinyl sec-butyl ether), the branched sec-butyl group imparts specific properties. For instance, the density of poly(vinyl sec-butyl ether) has been reported to be 0.920 g/cc. scipoly.com By copolymerizing this compound with other vinyl ether monomers, it is possible to create materials with a wide range of properties. For example, copolymerization with a hydrophilic vinyl ether could lead to amphiphilic block copolymers that can self-assemble in solution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Ethenyloxy)butane, and how do reaction conditions influence yield?

  • Methodology : this compound (CAS 111-34-2) is typically synthesized via Williamson ether synthesis, reacting butanol derivatives with vinylating agents like vinyl halides or acetylene under basic conditions. Catalytic methods using transition metals (e.g., palladium) may enhance selectivity . Reaction temperature and solvent polarity significantly affect yield; for example, anhydrous conditions and aprotic solvents (e.g., THF) minimize side reactions like hydrolysis .
  • Key Data : Optimal yields (~75–85%) are reported at 60–80°C with NaOH as a base .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic vinyl proton signals at δ 4.7–5.0 ppm (CH₂=CH–O–) and butoxy protons at δ 1.2–1.6 ppm (CH₂–CH₂–O–) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 88 [M-CH₂CH₂O]+) confirm purity and structural integrity .
    • Validation : Cross-referencing with IR (C-O-C stretch at 1100–1250 cm⁻¹) ensures accurate identification .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Flammable (flash point ~40°C) and may emit toxic fumes (e.g., formaldehyde) upon combustion. Acute toxicity data are limited, but related ethers show mild irritancy to skin/eyes .
  • Protocols : Use in fume hoods with spark-free equipment. Store below -20°C in inert atmospheres (N₂/Ar) to prevent peroxidation .

Q. How is this compound utilized in polymer chemistry?

  • Applications : Acts as a monomer in radical polymerization for poly(vinyl ether)s, contributing to low-Tg elastomers. Its electron-rich vinyl group facilitates cationic polymerization for hydrophilic polymers .
  • Case Study : Copolymerization with acrylates (e.g., methyl methacrylate) enhances thermal stability (Tg >100°C) in materials for coatings .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for this compound synthesis?

  • Challenge : Competing pathways (e.g., SN2 vs. elimination) may reduce yield. Isotopic labeling (e.g., D₂O quenching) and kinetic studies differentiate mechanisms .
  • Resolution : DFT calculations (e.g., B3LYP/6-31G*) model transition states, confirming SN2 dominance in polar solvents (ΔG‡ ~25 kcal/mol) .

Q. What computational tools predict the environmental fate of this compound?

  • Models : EPI Suite estimates moderate biodegradability (BIOWIN3: 0.5–1.0) but high volatility (Henry’s Law constant ~1.2 × 10⁻⁴ atm·m³/mol), suggesting atmospheric oxidation as a major degradation route .
  • Validation : Experimental half-life in air (~12 hours) aligns with OH radical reaction rates (kOH ~5 × 10⁻¹¹ cm³/molecule·s) .

Q. How do structural modifications of this compound affect its reactivity in copolymerization?

  • Design : Introducing electron-withdrawing groups (e.g., –CF₃) on the vinyl moiety increases cationic polymerization rates (kₚ ~2 × 10³ L/mol·s) but reduces solubility .
  • Analysis : DSC and GPC reveal narrower polydispersity (Đ <1.2) in fluorinated derivatives, indicating controlled chain growth .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality Control :

  • In-line FTIR monitors reaction progress (C=C bond conversion >95%).
  • SPE (Solid-Phase Extraction) removes residual catalysts (e.g., Pd <1 ppm) .
    • Statistical Optimization : DOE (Design of Experiments) identifies critical factors (e.g., stoichiometry, agitation rate) to minimize impurities (<0.5%) .

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